molecular formula C19H33N3O4 B8208461 rel-(3R,4S)-tert-Butyl 3-acetamido-4-allyl-3-(tert-butylcarbamoyl)pyrrolidine-1-carboxylate

rel-(3R,4S)-tert-Butyl 3-acetamido-4-allyl-3-(tert-butylcarbamoyl)pyrrolidine-1-carboxylate

Cat. No.: B8208461
M. Wt: 367.5 g/mol
InChI Key: PSNFRMXIQNDKLS-LIRRHRJNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "rel-(3R,4S)-tert-Butyl 3-acetamido-4-allyl-3-(tert-butylcarbamoyl)pyrrolidine-1-carboxylate" is a pyrrolidine derivative, where pyrrolidine is a five-membered nitrogen-containing heterocycle. This compound is distinguished by its specific arrangement of functional groups, including tert-butyl, acetamido, and allyl moieties, which impart unique chemical and physical properties. The stereochemistry of the molecule, indicated by (3R,4S), contributes to its biological and chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(3R,4S)-tert-Butyl 3-acetamido-4-allyl-3-(tert-butylcarbamoyl)pyrrolidine-1-carboxylate involves several steps, typically starting from a readily available pyrrolidine precursor:

  • Protection of Amino Group: : The pyrrolidine starting material is first protected to prevent unwanted reactions at the amino group

  • Alkylation: : The protected pyrrolidine undergoes alkylation at the 3 and 4 positions using allyl bromide under basic conditions, facilitating the formation of the allyl group.

  • Acetamido Group Introduction: : The acetamido group is introduced through acylation using acetic anhydride or acetyl chloride.

  • Deprotection: : The final step involves deprotection to yield the desired compound in its active form.

Industrial Production Methods

Industrial production methods of this compound scale up the laboratory procedures. Optimizations often include continuous flow reactions to enhance yield and reduce reaction times. Catalysts may be employed to improve selectivity and efficiency. The purification process involves crystallization or chromatography to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, especially at the allyl group, forming epoxides or diols.

  • Reduction: : Reduction reactions can target the carbonyl groups, converting them to corresponding alcohols.

  • Substitution: : The compound undergoes nucleophilic substitution reactions at positions facilitated by the electron-donating or withdrawing groups.

Common Reagents and Conditions

  • Oxidation: : Manganese dioxide, potassium permanganate, and hydrogen peroxide are common oxidants.

  • Reduction: : Lithium aluminum hydride and sodium borohydride are typical reducing agents.

  • Substitution: : Conditions often involve nucleophiles like halides, with solvents such as acetonitrile or dimethyl sulfoxide.

Major Products

The products vary depending on the type of reaction. Oxidation might yield epoxides, reduction might give alcohols, and substitution can introduce various functional groups, altering the chemical landscape of the molecule.

Scientific Research Applications

Chemistry

This compound serves as a building block in organic synthesis. It is employed in the synthesis of complex molecules and in studying reaction mechanisms due to its unique functional groups.

Biology

In biology, it acts as a precursor or inhibitor in enzyme studies. Its specific stereochemistry aids in the investigation of enzyme-substrate interactions.

Medicine

Pharmacologically, derivatives of this compound are researched for their potential therapeutic benefits, including anti-inflammatory and antimicrobial activities.

Industry

Industrially, this compound is used in material science for the development of polymers and resins with specific properties. Its unique structure makes it valuable in creating materials with high durability and resistance.

Mechanism of Action

The mechanism by which rel-(3R,4S)-tert-Butyl 3-acetamido-4-allyl-3-(tert-butylcarbamoyl)pyrrolidine-1-carboxylate exerts its effects typically involves interactions with biological macromolecules like proteins or nucleic acids. It may act as an enzyme inhibitor or a ligand, binding to specific sites and altering the biological pathways. The tert-butyl and acetamido groups are critical for binding specificity and affinity.

Comparison with Similar Compounds

Similar Compounds

  • rel-(3R,4S)-tert-Butyl 3-acetamido-4-phenylpyrrolidine-1-carboxylate

  • rel-(3R,4S)-tert-Butyl 3-benzamido-4-allyl-3-(tert-butylcarbamoyl)pyrrolidine-1-carboxylate

  • rel-(3R,4S)-tert-Butyl 3-acetamido-4-allyl-3-(methylcarbamoyl)pyrrolidine-1-carboxylate

Unique Features

Compared to similar compounds, rel-(3R,4S)-tert-Butyl 3-acetamido-4-allyl-3-(tert-butylcarbamoyl)pyrrolidine-1-carboxylate has unique features due to its tert-butyl and allyl groups. These groups not only affect the chemical reactivity but also influence biological activity and binding properties. This makes the compound stand out in applications where specific interaction profiles are required.

Properties

IUPAC Name

tert-butyl (3R,4S)-3-acetamido-3-(tert-butylcarbamoyl)-4-prop-2-enylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H33N3O4/c1-9-10-14-11-22(16(25)26-18(6,7)8)12-19(14,20-13(2)23)15(24)21-17(3,4)5/h9,14H,1,10-12H2,2-8H3,(H,20,23)(H,21,24)/t14-,19-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSNFRMXIQNDKLS-LIRRHRJNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1(CN(CC1CC=C)C(=O)OC(C)(C)C)C(=O)NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@]1(CN(C[C@@H]1CC=C)C(=O)OC(C)(C)C)C(=O)NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.